![molecular formula C18H19BrClNO2 B13707784 tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate](/img/structure/B13707784.png)
tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate: is an organic compound that features a tert-butyl ester group, a bromophenyl group, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate typically involves the following steps:
Formation of the Amino Intermediate: The starting material, 2-bromoaniline, undergoes a reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 3-[(2-bromophenyl)amino]-4-chlorobenzamide.
Esterification: The intermediate is then esterified with tert-butyl bromoacetate in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: The aromatic rings can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Yields 2-[3-[(2-bromophenyl)amino]-4-chlorophenyl]acetic acid.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly for its interactions with biological targets.
Biological Studies: Used in studies to understand its effects on biological systems and pathways.
Industry:
Material Science:
Chemical Manufacturing: Used as a building block in the production of various chemicals.
Wirkmechanismus
The mechanism by which tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The bromophenyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to various effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-(3-bromophenyl)acetate: Similar structure but lacks the amino and chlorophenyl groups.
tert-Butyl bromoacetate: Contains the tert-butyl ester and bromine but lacks the aromatic rings.
tert-Butyl 3-bromopropylcarbamate: Similar in having a tert-butyl ester and bromine but with a different functional group arrangement.
Uniqueness:
- The presence of both bromophenyl and chlorophenyl groups in tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate provides unique chemical reactivity and potential biological activity compared to its simpler analogs.
- The combination of these functional groups allows for a wider range of chemical transformations and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C18H19BrClNO2 |
|---|---|
Molekulargewicht |
396.7 g/mol |
IUPAC-Name |
tert-butyl 2-[3-(2-bromoanilino)-4-chlorophenyl]acetate |
InChI |
InChI=1S/C18H19BrClNO2/c1-18(2,3)23-17(22)11-12-8-9-14(20)16(10-12)21-15-7-5-4-6-13(15)19/h4-10,21H,11H2,1-3H3 |
InChI-Schlüssel |
WHLNIBZPQWKNCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)Cl)NC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)
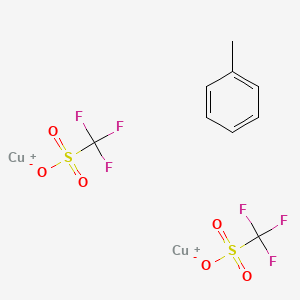

![[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13707721.png)
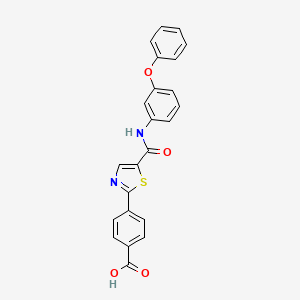
![1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)

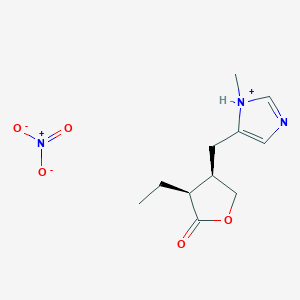

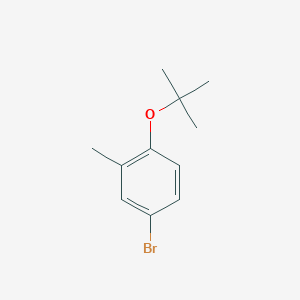
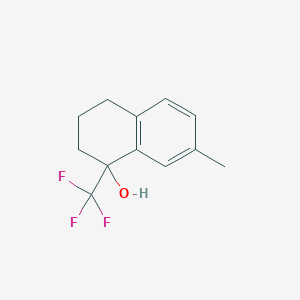
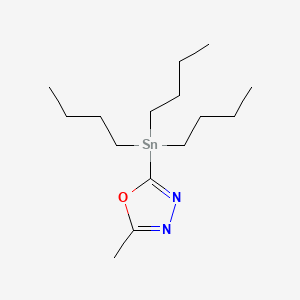
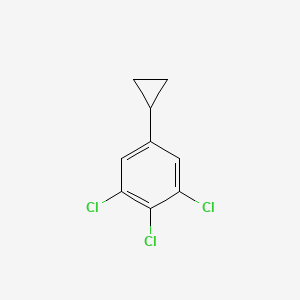
![1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B13707787.png)
